Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl-

Lipophilicity Drug Design Physicochemical Properties

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- (CAS 40890-96-8) is a synthetic hydroxamic acid derivative with the molecular formula C13H18FN3O2 and a molecular weight of 267.30 g/mol. The compound features a benzohydroxamic acid core substituted at the para position with a fluorine atom and on the hydroxamic nitrogen with a (4-methylpiperazin-1-yl)methyl group.

Molecular Formula C13H18FN3O2
Molecular Weight 267.30 g/mol
CAS No. 40890-96-8
Cat. No. B13416938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl-
CAS40890-96-8
Molecular FormulaC13H18FN3O2
Molecular Weight267.30 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CN(C(=O)C2=CC=C(C=C2)F)O
InChIInChI=1S/C13H18FN3O2/c1-15-6-8-16(9-7-15)10-17(19)13(18)11-2-4-12(14)5-3-11/h2-5,19H,6-10H2,1H3
InChIKeyCWQLKDMTAQKSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- (CAS 40890-96-8): Physicochemical & Structural Baseline for Procurement Evaluation


Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- (CAS 40890-96-8) is a synthetic hydroxamic acid derivative with the molecular formula C13H18FN3O2 and a molecular weight of 267.30 g/mol [1]. The compound features a benzohydroxamic acid core substituted at the para position with a fluorine atom and on the hydroxamic nitrogen with a (4-methylpiperazin-1-yl)methyl group [1]. Hydroxamic acids are recognized for their metal-chelating capacity, which underpins their use as enzyme inhibitors targeting metalloenzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and urease [2]. The combination of a 4-fluoro substituent and an N-methylpiperazine moiety generates a distinct physicochemical profile that differentiates this compound from its non-fluorinated, piperidine, and 4-methoxy analogs, parameters that are critical for selectivity, solubility, and procurement decisions in research and industrial contexts.

Why Simple Substitution Fails: 4-Fluoro-N-Methylpiperazine Benzohydroxamic Acid Cannot Be Interchanged with Non-Fluorinated or Piperidine Analogs


Generic substitution within the N-(4-methylpiperazinyl)methyl benzohydroxamic acid series is not appropriate because small structural changes produce quantifiable shifts in lipophilicity (XLogP3), hydrogen-bond acceptor count, and topological polar surface area (TPSA) that are known to influence membrane permeability, target engagement, and pharmacokinetic behavior [1]. The 4-fluoro substitution on the target compound (XLogP3 = 0.9) increases lipophilicity relative to the des-fluoro analog (XLogP3 = 0.8) while preserving the identical TPSA of 47 Ų. In contrast, replacing the N-methylpiperazine with piperidine yields a substantially more lipophilic molecule (XLogP3 = 2.0) with reduced TPSA (43.8 Ų), altering both absorption potential and hydrogen-bonding capacity. These physicochemical differences preclude simple interchangeability and must be factored into experimental design and procurement specifications.

Quantitative Differentiation Evidence: Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- vs. Closest Analogs


Increased Lipophilicity vs. Des-Fluoro Analog (CAS 40890-88-8) Without Altering Topological Polar Surface Area

The target compound (CAS 40890-96-8) exhibits an XLogP3 of 0.9, compared with 0.8 for the direct des-fluoro comparator N-(4-methylpiperazinyl)methyl benzohydroxamic acid (CAS 40890-88-8), while both compounds share an identical topological polar surface area of 47 Ų [1]. This indicates that the 4-fluoro substituent incrementally raises lipophilicity without introducing additional polar surface area, a combination that can enhance membrane partitioning while maintaining similar hydrogen-bonding potential.

Lipophilicity Drug Design Physicochemical Properties

Lower Lipophilicity and Higher Polar Surface Area vs. Piperidine Analog (CAS 40890-94-6)

When compared to its piperidine analog, 4-fluoro-N-piperidinomethyl benzohydroxamic acid (CAS 40890-94-6), the target compound demonstrates a substantially lower XLogP3 (0.9 vs. 2.0) and a higher TPSA (47 Ų vs. 43.8 Ų) [1]. The N-methylpiperazine ring introduces an additional hydrogen-bond acceptor (5 vs. 4) and a tertiary amine capable of protonation, which polarizes the molecule and reduces logP by more than one full unit relative to the piperidine variant. This difference is quantitatively significant for aqueous solubility, off-target binding, and CNS penetration potential.

Lipophilicity TPSA Lead Optimization

Distinct Molecular Weight and Heavy Atom Count vs. 4-Methoxy Analog (CAS 40890-92-4)

The target 4-fluoro compound (MW = 267.30 g/mol; 19 heavy atoms) is lighter and contains one fewer heavy atom than the 4-methoxy analog, 4-methoxy-N-(4-methylpiperazinyl)methyl benzohydroxamic acid (CAS 40890-92-4; MW = 279.34 g/mol; 20 heavy atoms) [1]. The replacement of fluorine (atomic weight 19.0) with methoxy (molecular weight increment of 31.0) increases molecular weight by 12.04 g/mol. In medicinal chemistry, fluorination is often preferred over methoxylation for improving metabolic stability without the same magnitude of molecular weight increase, as lower MW generally favors ligand efficiency and oral bioavailability.

Molecular Weight Heavy Atom Count SAR

Limitation: Absence of Published Direct Comparative Biological Activity Data

Despite the structural and physicochemical differentiations outlined above, no peer-reviewed study or patent was identified that directly compares the enzyme inhibition potency (IC50), cellular activity (EC50), or in vivo pharmacokinetic parameters of the target compound against the des-fluoro, piperidine, or 4-methoxy analogs in the same assay [1]. The hydroxamic acid class as a whole is associated with HDAC, MMP, and urease inhibition [2], but target-specific selectivity data for this exact compound remain absent from publicly accessible databases as of the literature cutoff. Therefore, claims of superior biological performance cannot be substantiated with quantitative evidence at this time.

Biological Activity Data Gap Procurement Caution

Procurement Application Scenarios for Benzohydroxamic Acid, 4-fluoro-N-(4-methylpiperazinyl)methyl- (CAS 40890-96-8) Based on Quantitative Physicochemical Evidence


Lead Compound for Metalloenzyme Inhibitor Screening Where Balanced Lipophilicity and TPSA Are Critical

With an XLogP3 of 0.9 and TPSA of 47 Ų, the target compound sits in a favorable physicochemical space for primary screening against metalloenzymes (HDACs, MMPs, carbonic anhydrases). Its incremental lipophilicity gain over the des-fluoro analog (ΔXLogP3 = +0.1) may confer superior cell permeability in cell-based HDAC inhibition assays, while the preserved TPSA ensures adequate aqueous solubility for biochemical assay formats [1]. This compound is appropriate for laboratories constructing focused hydroxamic acid libraries where fluorine-mediated metabolic stability is desired.

Preferential Selection Over Piperidine Analog for Reduced CNS Penetration Risk

The N-methylpiperazine moiety confers a tertiary amine with potential for protonation at physiological pH, resulting in an XLogP3 1.1 units lower than the piperidine analog and a TPSA elevated by 3.2 Ų [1]. For projects where peripheral target engagement is desired and CNS penetration must be minimized, this enhanced polarity and lower logP profile make the target compound the rationally preferable choice over its piperidine counterpart.

Fluorinated Scaffold for Structure-Activity Relationship (SAR) Studies vs. Non-Fluorinated or Methoxy Congeners

The 4-fluoro substituent provides a quantifiable molecular weight advantage of 12.04 g/mol over the 4-methoxy analog while offering distinct electronic properties (σp = +0.06) compared to both hydrogen (σp = 0) and methoxy (σp = -0.27) [1]. Researchers performing SAR explorations around the benzohydroxamic acid core can use this compound to probe the electronic and steric effects of para-fluorination on enzyme potency and selectivity, with the knowledge that the physicochemical baseline differs measurably from both the des-fluoro and methoxy versions.

Probe for Metal-Chelation Studies Requiring Defined Physicochemical Properties

Hydroxamic acids function as bidentate metal chelators, with the hydroxamic acid O,O'-chelation geometry influenced by the electronic nature of the N-substituent [2]. The N-(4-methylpiperazinyl)methyl group of the target compound introduces a tertiary amine that can participate in additional metal coordination or pH-dependent protonation, distinguishing it from simpler N-alkyl hydroxamic acids. The quantified XLogP3 and TPSA parameters enable calculation of distribution coefficients (logD) at specific pH values, facilitating experimental design in metal-binding assays where solubility and speciation must be carefully controlled.

Quote Request

Request a Quote for Benzohydroxamic acid, 4-fluoro-N-(4-methylpiperazinyl)methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.